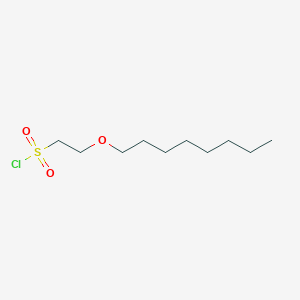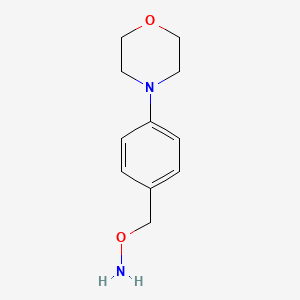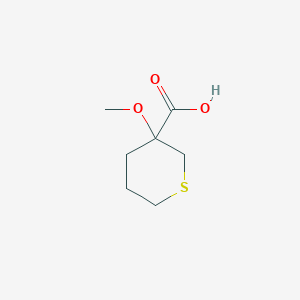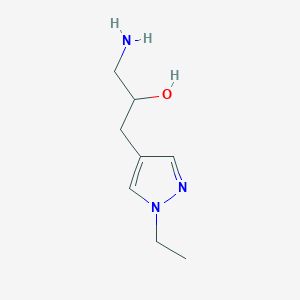
1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol is a compound that belongs to the class of propanolamines. It features a pyrazole ring substituted with an ethyl group and an amino alcohol side chain.
Métodos De Preparación
The synthesis of 1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable amine and reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved often include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol can be compared with other similar compounds such as:
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and binding affinity.
3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: Featuring a triazole ring, this compound differs in its heterocyclic structure, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino and alcohol functional group, which confer distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-amino-3-(1-ethylpyrazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-2-11-6-7(5-10-11)3-8(12)4-9/h5-6,8,12H,2-4,9H2,1H3 |
Clave InChI |
DISUFHIJLQOQBH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)CC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



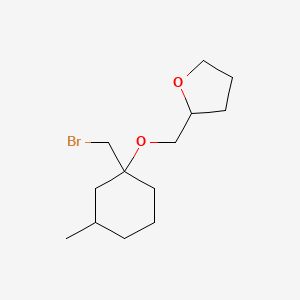
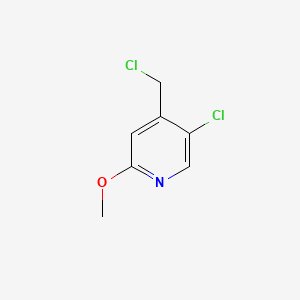
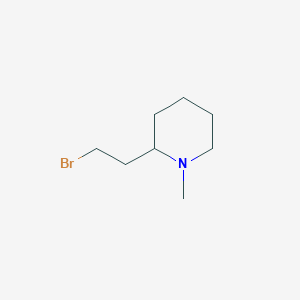

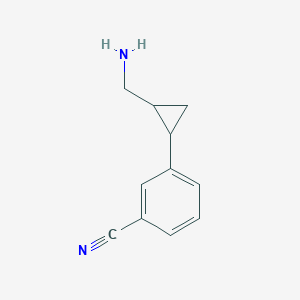
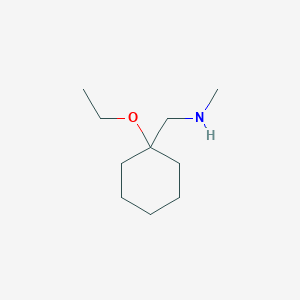
![rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B13617737.png)
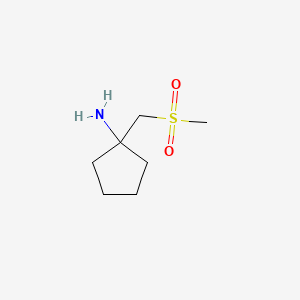
amine](/img/structure/B13617753.png)
